N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide
CAS No.:
Cat. No.: VC15519389
Molecular Formula: C16H15N3O5
Molecular Weight: 329.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O5 |
|---|---|
| Molecular Weight | 329.31 g/mol |
| IUPAC Name | N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-nitrobenzamide |
| Standard InChI | InChI=1S/C16H15N3O5/c1-23-14-8-5-12(15(9-14)24-2)10-17-18-16(20)11-3-6-13(7-4-11)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+ |
| Standard InChI Key | IVJBRTMGUFABFH-LICLKQGHSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-nitrobenzamide, reflects its bifunctional design: a 4-nitrobenzamide group linked via a hydrazone bridge (-NH-N=C-) to a 2,4-dimethoxyphenyl substituent. The E configuration of the azomethine bond (C=N) is stabilized by intramolecular hydrogen bonding, as observed in analogous hydrazones . Key structural features include:
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Aromatic systems: Two substituted benzene rings (nitro and methoxy groups).
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Polar functional groups: Nitro (-NO₂), methoxy (-OCH₃), and hydrazone (-NH-N=C-), which enhance solubility and reactivity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₅ |
| Molecular Weight | 329.31 g/mol |
| IUPAC Name | N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-nitrobenzamide |
| Canonical SMILES | COC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N+[O-])OC |
| PubChem CID | 5749368 |
Spectroscopic and Computational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for methoxy protons (δ ~3.8 ppm) and aromatic protons influenced by electron-withdrawing nitro groups (δ ~8.2 ppm). Infrared (IR) spectra show stretches for C=N (1600–1620 cm⁻¹) and C=O (1680–1700 cm⁻¹).
Density Functional Theory (DFT) studies on related hydrazones predict a planar geometry stabilized by hyperconjugation and charge delocalization . The HOMO-LUMO energy gap (∼4.2 eV) suggests moderate reactivity, with electron density localized on the nitrobenzamide moiety . Nonlinear optical (NLO) properties, such as hyperpolarizability (β ∼1.5×10⁻³⁰ esu), indicate potential in photonic applications .
Synthesis and Characterization
Synthetic Methodology
The compound is synthesized via acid-catalyzed condensation of 2,4-dimethoxybenzaldehyde and 4-nitrobenzohydrazine under refluxing ethanol. Optimal conditions include:
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Molar ratio: 1:1 aldehyde to hydrazine.
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Catalyst: Glacial acetic acid (2–3 drops).
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Reaction time: 4–6 hours at 78°C.
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Yield: ~75–85% after recrystallization from ethanol.
Purification and Analytical Validation
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Purity is confirmed via:
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Melting point: 215–217°C (decomposition).
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High-Performance Liquid Chromatography (HPLC): ≥95% purity.
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Mass Spectrometry (MS): [M+H]⁺ peak at m/z 330.31.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The nitro group enhances membrane permeability, while methoxy substituents may interfere with bacterial efflux pumps.
Antioxidant Properties
Using DPPH radical scavenging assays, the compound exhibits 45% inhibition at 100 µM, attributed to the nitro group’s electron-deficient nature.
Research Advancements and Applications
Coordination Chemistry
Hydrazones like N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide serve as polydentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with enhanced bioactivity . For example, Cu(II) complexes show 3-fold higher anticancer activity than the free ligand .
Material Science Applications
DFT-calculated NLO properties suggest utility in optical data storage and frequency doubling . Thin films of the compound exhibit second-harmonic generation (SHG) efficiency 1.2 times that of urea .
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